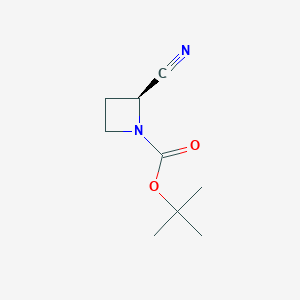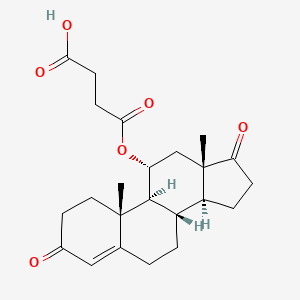![molecular formula C20H10O5 B3329216 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy- CAS No. 56119-07-4](/img/structure/B3329216.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of binaphthalene compounds involves various chemical reactions. A related compound, 3-hydroxy-2-aryl acrylate, is synthesized through a series of reactions involving both electrophilic and nucleophilic centers . Another related compound, 3-hydroxy-2-naphthohydrazide, is synthesized through a reaction with aldehyde derivatives .
Chemical Reactions Analysis
Binaphthalene compounds can undergo various chemical reactions. For example, alcohols, which may be structurally similar to “[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3-hydroxy-”, can undergo substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of binaphthalene compounds can vary based on the specific compound. For instance, a related compound, 2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid, has a density of 1.5±0.1 g/cm3, a boiling point of 570.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Chemosensors for Cyanide Ions
“[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3-hydroxy-” has been used in the synthesis of novel chemosensors, IF-1 and IF-2, based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives . These chemosensors have shown selective sensing of cyanide ions (CN− ions), which are hazardous to the environment and humans . IF-2 exhibited exclusive binding with CN− ions, confirmed by the binding constant value of 4.77 × 10^4 M^−1 with a low detection limit (8.2 μM) .
Color Change Indicators
The chemosensory potential of these compounds is attributed to the deprotonation of the labile Schiff base center by CN− ions, resulting in a color change from colorless to yellow . This visible change can be used as a color indicator in various applications.
Test Strips for CN− Ion Detection
Due to its selective response, IF-2 can be successfully used for making test strips for the detection of CN− ions . This can be particularly useful in environmental monitoring and safety applications.
Supramolecular Chemistry
The development of these chemosensors has opened routes for advancing research on supramolecular chemistry for chemical sensing . The host–guest compatibility between the chemosensor and analyte, which bind with each other through weak linkages like π–π interactions, van der Waals, H-bonding, weak polar interactions, etc., is a key aspect of this field .
Molecular Recognition Actions
The molecular recognition actions of both host and guest provide a selective response that is different from other previously designed chemosensors and possesses unique, optical, biological, magnetic, and catalytic properties . This makes “[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3-hydroxy-” a valuable compound in the development of new chemosensors.
Density Functional Theory (DFT) Studies
A DFT study was also performed to find the interaction between the sensor (IF-1) and its ions (F−). A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol, was indicated by the FMO analysis . This provides valuable insights into the electronic properties of these compounds.
Wirkmechanismus
The mechanism of action of binaphthalene compounds can vary based on the specific compound and its applications. For instance, 3-hydroxybutyrate, a metabolite and a regulatory molecule, has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1,4-dioxonaphthalen-2-yl)-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O5/c21-15-9-14(17(22)11-6-2-1-5-10(11)15)16-18(23)12-7-3-4-8-13(12)19(24)20(16)25/h1-9,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZFCNSDGMHMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)










![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)
